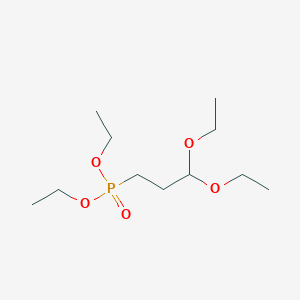
Diethyl (3,3-diethoxypropyl)phosphonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to diethyl (3,3-diethoxypropyl)phosphonate involves various chemical reactions, including condensation, elimination, reduction, and replacement reactions. For example, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes demonstrate the compound's utility in organic synthesis (Marinetti & Savignac, 2003).
Molecular Structure Analysis
Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized using FTIR, FT-Raman UV–Vis, and DFT calculations to analyze its structural, vibrational, electronic, and thermodynamic properties. The molecule exhibits nearly tetrahedral geometry around the phosphorus atom, highlighting the structural diversity of diethyl phosphonate derivatives (Uppal et al., 2018).
Chemical Reactions and Properties
The chemical behavior of diethyl (3,3-diethoxypropyl)phosphonate and related compounds involves a range of reactions, including intramolecular cyclization and hydrogenation. These reactions are essential for creating biologically active phosphonates and for understanding the reactivity of the phosphonate group (Brel, 2012).
Physical Properties Analysis
The physical properties of diethyl phosphonate derivatives, such as thermal stability, are critical for their application in material science and organic synthesis. Thermogravimetric (TG) analysis of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability, contributing to the understanding of its physical characteristics (Uppal et al., 2018).
Chemical Properties Analysis
The chemical properties of diethyl phosphonate derivatives, such as reactivity, electrophilicity, and potential in corrosion inhibition, are explored through experimental and theoretical studies. These properties are essential for their application in various fields, including corrosion inhibition and the development of new materials (Moumeni et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkynes : It is used as an intermediate in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).
Corrosion Inhibition : This compound shows potential as a corrosion inhibitor for mild steel in hydrochloric acid, making it valuable for industrial pickling processes. Its efficiency increases with concentration (Gupta et al., 2017).
Chemical Reagent : It is used as a reagent for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity (Netz & Seidel, 1992).
Anticorrosion Properties : The synthesis and structural analysis of diethyl (phenylamino)methyl phosphonate derivatives reveal their effectiveness as corrosion inhibitors, particularly in hydrochloric acid medium (Moumeni et al., 2020).
Synthesis of Fluorocarbethoxy-Substituted Phosphonates : This compound is used in the synthesis of fluorocarbethoxy-substituted phosphonates, which are precursors for various chemical transformations (Tsai, 1997).
Reaction with Oxosulfonium Ylide : It participates in condensation reactions, particularly in the formation of (E)- and (Z)-(1-substituted 2-styrylcyclopropyl)phosphonates (Minami et al., 1984).
Polymer Chemistry : It is used in the synthesis of novel phosphonate-containing polymers, contributing to the development of new materials in polymer chemistry (Dolan et al., 2015).
Vibrational, Electronic, and Thermal Analysis : Diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate is studied for its structural, vibrational, electronic, and thermal properties, contributing to material science research (Uppal et al., 2018).
Hydrolysis Studies : The kinetics of acid-catalyzed hydrolysis of diethyl 3,3-diethoxypropylphosphonate have been studied, shedding light on reaction mechanisms (Yanai et al., 1978).
Synthesis of Aminomethanephosphonic Acid Esters : It is used in the preparation of diethyl {(3-hydroxypropyl)aminomethyl}phosphonates, important for pharmaceutical and chemical research (Zamorano-Octaviano et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-diethoxyphosphoryl-1,1-diethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O5P/c1-5-13-11(14-6-2)9-10-17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXMGJOGYEGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316965 | |
| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3,3-diethoxypropyl)phosphonate | |
CAS RN |
15110-17-5 | |
| Record name | 15110-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















